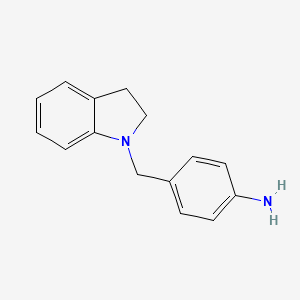
4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline is a derivative of aniline, where the aniline moiety is substituted at the para position with a 2,3-dihydro-1H-indol-1-ylmethyl group. This structural motif is of interest due to its presence in various pharmacologically active molecules and its potential applications in material science, such as in the synthesis of polymers for electronic devices.
Synthesis Analysis
The synthesis of indole derivatives can be approached through various methods. For instance, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, a related compound, involves the reaction of phenol, aniline, and formaldehyde, where N-hydroxymethyl aniline (HMA) is a key intermediate . Similarly, the synthesis of 2,3-disubstituted indoles can be achieved through the condensation of anilines with vicinal diols using iridium or ruthenium catalysts . Another method includes the palladium-catalyzed indole cyclization of anilines with 5′-bromo-2′-hydroxyacetophenone, followed by Suzuki coupling reactions . These methods highlight the versatility of aniline derivatives in synthesizing complex indole structures, which could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In the case of this compound, the indole system would be partially saturated at the 2,3-positions, indicating a dihydroindole moiety. The structure of related compounds has been confirmed using various spectroscopic techniques such as infrared (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (1H NMR) spectroscopy .
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For example, the copper-catalyzed (4+1) cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines can lead to the synthesis of 2,3-disubstituted indoles . This suggests that the this compound could also be amenable to similar cascade reactions, potentially leading to a diverse array of further substituted indole derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that such molecules typically exhibit moderate polarity due to the presence of the aniline and indole moieties. This polarity can influence their solubility in organic solvents and their interaction with other chemical entities. The presence of the indole ring also suggests that the compound may exhibit fluorescence, which could be useful in material science applications .
Safety and Hazards
The safety information for 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline includes several precautionary statements. These include keeping the product away from heat, sparks, open flames, and hot surfaces, and not breathing its dust, fume, gas, mist, vapours, or spray . It is also advised to handle the product under inert gas and protect it from moisture .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects .
Result of Action
Given the range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,3-dihydro-1H-indol-1-ylmethyl)aniline . These factors could include temperature, pH, presence of other compounds, and specific conditions within the biological system where the compound is active.
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCYUXVUZBJHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)
methanone](/img/structure/B3018771.png)
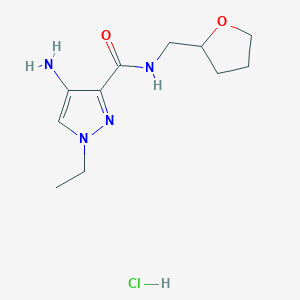
![N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide](/img/structure/B3018775.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

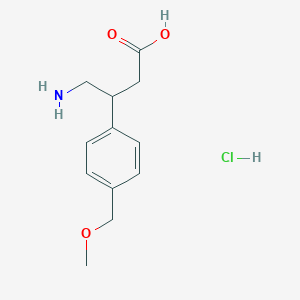
![4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B3018781.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3018782.png)

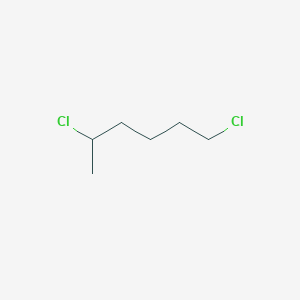
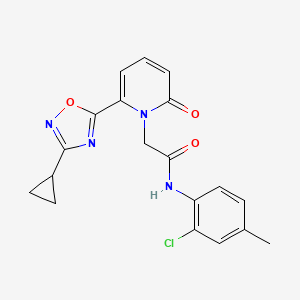
![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)